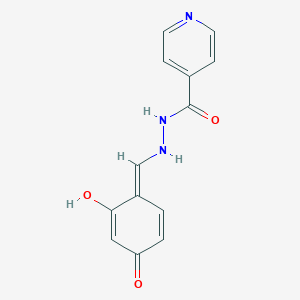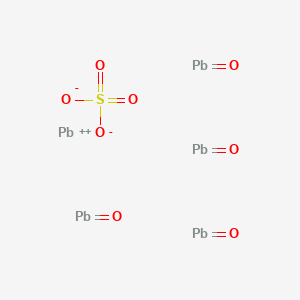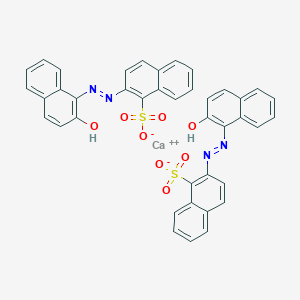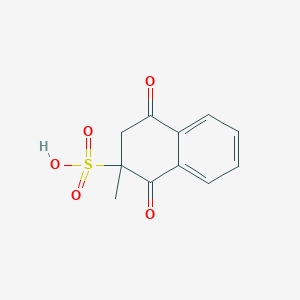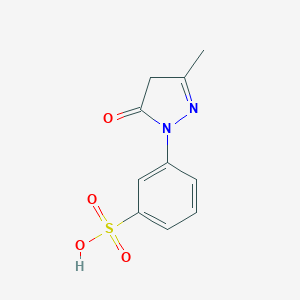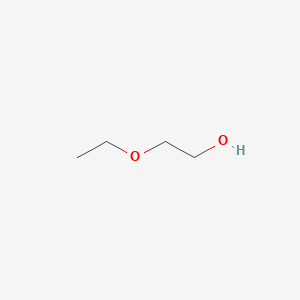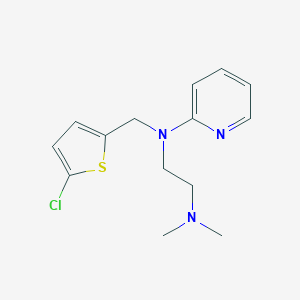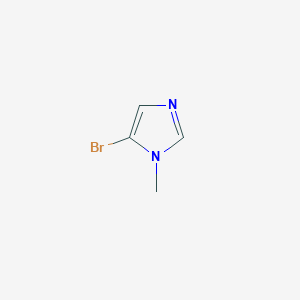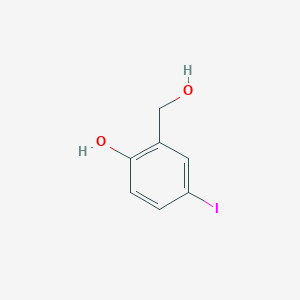
2-(羟甲基)-4-碘苯酚
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-(Hydroxymethyl)-4-iodophenol involves various chemical reactions. For instance, a study by Payne et al. (2006) detailed the preparation of 2-hydroxymethylphenols through the reduction of precursor aldehydes obtained from phenols reacted with paraformaldehyde, showcasing the method's efficiency in yielding the desired hydroxymethyl derivatives (Payne, Tyman, Mehet, & Ninagawa, 2006).
Molecular Structure Analysis
The molecular structure of phenolic compounds, including those related to 2-(Hydroxymethyl)-4-iodophenol, can be characterized by various spectroscopic and crystallographic techniques. For example, the work by Halit et al. (1987) on 2-hydroxymethyl-4-tert-butylphenol provided insights into the crystal structure and highlighted the significance of intramolecular hydrogen bonding and molecular interactions within the crystal lattice (Halit, Oehler, Perrin, Grabowski, & Stępień, 1987).
Chemical Reactions and Properties
Chemical reactions involving 2-(Hydroxymethyl)-4-iodophenol derivatives demonstrate the compound's reactivity and potential for forming diverse chemical structures. Kawamoto et al. (2013) presented an efficient hydroxymethylation reaction of iodoarenes, showcasing the chemoselectivity and potential for synthesizing a variety of functionalized phenolic compounds (Kawamoto, Okada, Curran, & Ryu, 2013).
Physical Properties Analysis
The physical properties of 2-(Hydroxymethyl)-4-iodophenol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. However, specific studies directly addressing these physical properties for 2-(Hydroxymethyl)-4-iodophenol were not found, indicating a gap in the literature.
Chemical Properties Analysis
The chemical properties of phenolic compounds, including reactivity, acidity, and potential for hydrogen bonding, play a significant role in their applications and chemical behavior. The structure and reactivity analysis provided by Shimizu et al. (1991) for 4-alkoxymethyl-2,6-dimethylphenols via a copper(II) chloride-acetoxime catalyst system offers insights into the chemical properties relevant to derivatives of 2-(Hydroxymethyl)-4-iodophenol (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1991).
科学研究应用
光化学和自由基形成:2-羟基苯基(由 2-碘苯酚产生)已研究其红外光谱和与苯氧基相比的稳定性。这项研究对理解类似化合物的 photochemistry 和自由基形成具有意义 (Nagata 等人,2004)。
化学发光系统中的增强:4-碘苯酚已与其他酚类化合物进行比较,因为其在过氧化氢与鲁米诺的过氧化物酶催化化学发光反应中具有增强作用。这对于开发生物化学中的灵敏检测方法具有重要意义 (Kuroda 等人,2000)。
木质素的定量分析:在农业化学领域,与碘酚相关的 2-氯-4,4,5,5-四甲基-1,3,2-二氧杂磷杂环已用于木质素的定量核磁共振分析,这对于了解植物生物化学以及在造纸和木材工业中的应用至关重要 (Granata & Argyropoulos, 1995)。
酚醛树脂的固化:使用与 2-(羟甲基)-4-碘苯酚在结构上相关的 2-羟甲基苯酚和 4-羟甲基苯酚等模型化合物进行的研究阐明了酚醛树脂的固化。这在聚合物科学和材料工程中具有应用 (Conner 等人,2002)。
香豆素和 2-喹诺酮的合成:邻碘酚已用于末端炔烃的钯催化羰基化环化,从而合成香豆素和 2-喹诺酮。这在有机化学和药物合成中具有意义 (Kadnikov & Larock, 2003)。
材料科学中的量子力学计算:在材料科学中,4-碘苯酚已用于特定化合物的合成和光谱分析,展示了其在先进材料研究和计算化学中的用途 (Praveenkumar 等人,2021)。
生物医学应用:对 2-碘苯酚与碘酪氨酸脱碘酶等酶的结合和反应性的研究对理解酶特异性和潜在的医学应用具有意义 (Ingavat 等人,2017)。
生物修复和环境化学:使用碘酚在酶中起作用的双酚 A 等环境污染物的生物修复突出了这些化合物在环境化学和生物技术中的应用 (Chhaya & Gupte, 2013)。
作用机制
Target of Action
Compounds with similar hydroxymethyl groups have been found to target enzymes like serine hydroxymethyltransferase 2 (shmt2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine .
Mode of Action
Hydroxymethylation is a known chemical reaction that can lead to changes in physical-chemical properties and offer several therapeutic advantages . It can enhance the drug’s interaction with the active site and be employed as an intermediary in synthesizing other therapeutic agents .
Biochemical Pathways
Compounds with hydroxymethyl groups have been associated with metabolic pathways involving serine and glycine .
Pharmacokinetics
Studies on similar compounds suggest that hydroxymethyl derivatives can result in more active compounds than the parent drug and increase the water solubility of poorly soluble drugs .
Result of Action
Hydroxymethyl derivatives have been found to contribute to improved biological activity of drugs .
Action Environment
It’s known that environmental factors such as ph and temperature can affect the stability and efficacy of many compounds .
属性
IUPAC Name |
2-(hydroxymethyl)-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOVQYQJPVOXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502025 | |
| Record name | 2-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-iodophenol | |
CAS RN |
14056-07-6 | |
| Record name | 2-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
